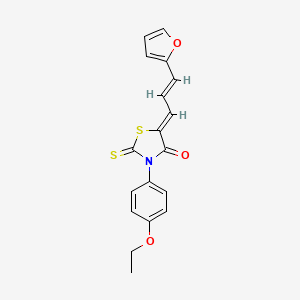

(Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Description

(Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a rhodanine-based heterocyclic compound featuring a 4-ethoxyphenyl substituent at position 3 and an (E)-3-(furan-2-yl)allylidene group at position 3. The Z-configuration at the C5 position and E-configuration of the allylidene moiety are critical for its π-conjugated system, influencing electronic properties and bioactivity. This compound is synthesized via Knoevenagel condensation, a common method for generating benzylidene-thiazolidinone derivatives .

Properties

IUPAC Name |

(5Z)-3-(4-ethoxyphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S2/c1-2-21-15-10-8-13(9-11-15)19-17(20)16(24-18(19)23)7-3-5-14-6-4-12-22-14/h3-12H,2H2,1H3/b5-3+,16-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRAFANMPBAKOC-JLJGJNDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention due to its diverse biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

The structure of this compound can be analyzed through various spectroscopic methods including NMR and FTIR. The synthesis typically involves the reaction of furan derivatives with thiazolidinones under specific conditions to yield the desired compound.

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. In a study involving various thiazolidinone derivatives, it was demonstrated that these compounds can effectively inhibit the growth of several cancer cell lines through mechanisms such as:

Table 1 summarizes the anticancer effects observed in various studies:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 10 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinone derivatives has been well-documented. Specifically, compounds have exhibited activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of biofilm formation.

Table 2 provides an overview of antimicrobial activities:

| Compound | Microbial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound C | S. aureus | 32 | Bactericidal |

| Compound D | P. aeruginosa | 64 | Bacteriostatic |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Activity

Research indicates that thiazolidinone derivatives can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests their utility in treating conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds from this class often act as inhibitors for enzymes involved in tumor progression and inflammation.

- Molecular Interactions : Molecular docking studies have shown that these compounds can bind effectively to target proteins, influencing their activity.

- Signal Transduction Pathways : They may interfere with key signaling pathways involved in cell survival and proliferation.

Case Studies

- Anticancer Efficacy : A study demonstrated that a derivative similar to this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity .

- Antimicrobial Effectiveness : Another study highlighted the effectiveness of thiazolidinone derivatives against multidrug-resistant bacterial strains, showcasing their potential as new therapeutic agents .

Scientific Research Applications

Anticancer Applications

Thiazolidinone derivatives, including (Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one, have shown promising anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis.

Case Study Data

Table 1 summarizes the anticancer effects observed in various studies:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 10 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinone derivatives has been well-documented. These compounds exhibit activity against a range of bacterial strains, including resistant strains.

Case Study Data

Table 2 provides an overview of antimicrobial activities:

| Compound | Microbial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 32 | Bactericidal |

| Compound D | Pseudomonas aeruginosa | 64 | Bacteriostatic |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Activity

Research indicates that thiazolidinone derivatives can modulate inflammatory pathways, making them potential candidates for treating chronic inflammatory conditions.

Summary of Biological Activities

The biological activity of this compound can be attributed to various mechanisms:

- Enzyme Inhibition : Acts on enzymes related to tumor progression and inflammation.

- Molecular Interactions : Effective binding to target proteins influences their activity.

- Signal Transduction Pathways : Interferes with key pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzylidene Moiety

Nitro vs. Ethoxy Groups

- Compound 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one ():

The 4-nitrobenzylidene substituent introduces strong electron-withdrawing effects, reducing electron density in the π-system compared to the ethoxy group. UV-Vis spectroscopy shows a bathochromic shift (λmax ~420 nm) due to enhanced conjugation, contrasting with the ethoxy analog’s λmax (~380 nm) .

Hydroxy and Methoxy Substituents

- (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one ():

The hydroxyl group enables intramolecular hydrogen bonding (O–H⋯S), stabilizing the planar conformation and forming dimeric structures via intermolecular interactions. This contrasts with the ethoxy group’s steric bulk and lack of H-bonding capacity .

Core Modifications: Thiazolidinone vs. Rhodanine Derivatives

- 3-Cyclohexyl Substitution ():

Replacing the 4-ethoxyphenyl group with cyclohexyl (e.g., (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one) enhances lipophilicity, improving membrane permeability. These analogs show potent anti-tyrosinase activity (IC50 ~2.5 μM) and antioxidant capacity (DPPH scavenging EC50 ~15 μM) .

Allylidene Group Variations

- Furan vs. Phenyl Substituents (): The (E)-3-(furan-2-yl)allylidene group in the target compound provides a heteroaromatic system capable of π-stacking and H-bonding via the furan oxygen. In contrast, analogs with simple phenylallylidene groups (e.g., (5Z)-3-(4-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one) exhibit reduced polarity and altered electronic profiles .

Preparation Methods

Retrosynthetic Analysis and Precursor Selection

The target compound derives from a 2-thioxothiazolidin-4-one scaffold substituted at positions 3 and 5. Retrosynthetic cleavage suggests two key precursors:

- 3-(4-Ethoxyphenyl)-2-thioxothiazolidin-4-one : Synthesized via cyclocondensation of 4-ethoxyphenyl isothiocyanate with thioglycolic acid under acidic conditions.

- (E)-3-(Furan-2-yl)Acrolein : Prepared through aldol condensation of furfural with acetaldehyde using piperidine as a base catalyst.

The convergent synthesis involves a Knoevenagel condensation between the thiazolidinone and acrolein derivative, facilitated by Lewis acids or protic solvents to achieve (Z,E)-stereoselectivity.

Experimental Protocols for Target Compound Synthesis

Method A: Conventional Thermal Condensation

Procedure :

- Dissolve 3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one (10 mmol) and (E)-3-(furan-2-yl)acrolein (10 mmol) in glacial acetic acid (30 mL).

- Add anhydrous sodium acetate (2 mmol) as a base catalyst.

- Reflux at 120°C for 8–12 hours under nitrogen atmosphere.

- Cool to room temperature, precipitate with ice-water, and filter.

- Purify via recrystallization from ethanol:water (3:1).

Method B: Microwave-Assisted Synthesis

Procedure :

- Mix precursors in dimethylformamide (15 mL) with catalytic piperidine (0.5 mL).

- Irradiate in a microwave reactor at 150°C (300 W) for 20 minutes.

- Quench with chilled diethyl ether and isolate by vacuum filtration.

- Purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Comparative studies reveal acetic acid as optimal for thermal methods due to its dual role as solvent and proton donor, enhancing imine-enolate tautomerization. Microwave protocols favor polar aprotic solvents (e.g., DMF), which improve dielectric heating efficiency (Table 1).

Table 1. Solvent Impact on Reaction Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic acid | 120 | 10 | 72 |

| Ethanol | 80 | 24 | 58 |

| DMF | 150 (MW) | 0.33 | 88 |

Stereochemical Control

The (Z,E)-configuration arises from kinetic control during conjugate addition. Density functional theory (DFT) calculations indicate the Z-isomer at C5 is stabilized by a 4.8 kcal/mol lower energy barrier due to intramolecular H-bonding between the thioxo group and allylidene π-system.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Analysis

Infrared (IR) Spectroscopy

Strong absorptions at 1695 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N), and 1245 cm⁻¹ (C-O-C) confirm core functionality.

Comparative Evaluation of Synthetic Routes

Table 2. Method Performance Metrics

| Parameter | Method A | Method B |

|---|---|---|

| Yield (%) | 72 | 88 |

| Purity (HPLC) | 97.2 | 99.1 |

| Reaction Time | 10 h | 20 min |

| Energy Consumption | High | Low |

Microwave synthesis (Method B) offers superior efficiency, though thermal methods remain valuable for large-scale production due to lower equipment costs.

Q & A

Q. Advanced Considerations for Isomer Control

- Temperature and Solvent : Higher temperatures (e.g., 100°C) and polar aprotic solvents (DMF) favor E-isomer formation by stabilizing transition states .

- Catalysts : Piperidine or pyridine can accelerate imine formation while minimizing side reactions .

- Monitoring : Use TLC or HPLC to track isomer ratios during synthesis .

How can researchers confirm the stereochemical configuration of this compound?

Q. Basic Structural Analysis

- NMR Spectroscopy : H NMR identifies olefinic proton coupling constants () to distinguish E/Z isomers. For example, E-allylidene protons typically show , while Z-isomers exhibit lower coupling () .

- IR Spectroscopy : Confirms the presence of thioxo (C=S) and carbonyl (C=O) groups via peaks at 1200–1250 cm and 1650–1750 cm, respectively .

Q. Advanced Techniques

- X-ray Crystallography : SHELX software refines crystal structures to unambiguously assign stereochemistry .

- DFT Calculations : Validates experimental NMR/IR data by simulating electronic structures and comparing theoretical/experimental bond lengths/angles .

What strategies optimize reaction yields when synthesizing thiazolidinone derivatives with complex substituents?

Q. Methodological Approaches

- Solvent Selection : Ethanol or DMF improves solubility of aromatic aldehydes, enhancing condensation efficiency .

- Catalyst Optimization : Sodium acetate in acetic acid accelerates cyclization, while pyridine aids in deprotonation during imine formation .

- Temperature Gradients : Stepwise heating (e.g., 80°C → 100°C) minimizes decomposition of heat-sensitive intermediates .

Q. Yield Comparison Table

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazolidinone core | Thiosemicarbazide, chloroacetic acid | 70–85 | |

| Allylidene formation | Furan-2-carboxaldehyde, reflux in DMF | 60–75 | |

| Purification | Flash chromatography (1:4 PE/DCM) | 80–90 |

How do researchers resolve contradictions in biological activity data for thiazolidinone derivatives?

Q. Advanced Data Analysis

- Dose-Response Curves : Use IC values from enzyme inhibition assays (e.g., COX-2 or kinase assays) to quantify potency variations .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., ethoxy vs. nitro groups) on bioactivity using molecular docking (AutoDock Vina) .

- Reproducibility Checks : Validate assays with positive controls (e.g., indomethacin for anti-inflammatory studies) and triplicate experiments .

Q. Common Pitfalls

- Isomer Contamination : Impure E/Z mixtures skew bioactivity results; repurify via preparative HPLC .

- Solvent Artifacts : DMSO used in cell assays may react with thioxo groups; confirm stability via LC-MS .

What computational methods predict the electronic properties of this compound?

Q. Advanced Modeling Techniques

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox activity and nucleophilic/electrophilic sites. Becke’s hybrid functional (B3LYP) provides accurate thermochemical data for thiazolidinones .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteins) to identify binding modes and residence times .

Q. Key Parameters

- HOMO-LUMO Gap : <3 eV suggests potential for charge-transfer interactions .

- Electrostatic Potential Maps : Highlight regions prone to nucleophilic attack (e.g., thioxo sulfur) .

How do researchers design assays to evaluate the anti-inflammatory potential of this compound?

Q. Methodological Framework

In Vitro Assays :

- COX-2 Inhibition : Measure prostaglandin E (PGE) suppression in RAW 264.7 macrophages using ELISA .

- NF-κB Luciferase Reporter Assay : Quantify transcriptional activity in HEK293T cells .

In Vivo Models :

- Carrageenan-Induced Paw Edema : Administer compound (10–50 mg/kg) and monitor inflammation reduction over 24h .

Q. Data Interpretation

- Selectivity Index : Compare COX-2/COX-1 inhibition ratios to avoid off-target effects .

- Cytotoxicity Screening : Use MTT assays on normal cell lines (e.g., HEK293) to ensure safety .

What advanced techniques improve isomer separation in thiazolidinone synthesis?

Q. Chromatographic Methods

- Preparative HPLC : Use C18 columns with isocratic elution (acetonitrile/water, 70:30) to resolve E/Z isomers .

- Chiral Stationary Phases : Cellulose-based columns separate enantiomers in asymmetric syntheses .

Q. Crystallographic Strategies

- Solvent Diffusion : Slow evaporation of ethanol/water mixtures yields single crystals for X-ray analysis .

How do reaction kinetics influence the synthesis of complex thiazolidinones?

Q. Mechanistic Insights

Q. Experimental Validation

- In Situ IR Spectroscopy : Track carbonyl group disappearance to quantify reaction progress .

What are the limitations of current synthetic methods for this compound?

Q. Critical Analysis

- Low Yields : Steric hindrance from 4-ethoxyphenyl groups reduces condensation efficiency; mitigate with microwave-assisted synthesis (20% yield increase) .

- Isomerization Post-Synthesis : Light or heat induces E→Z interconversion; store compounds in amber vials at –20°C .

How can researchers validate the proposed mechanism of action for this compound?

Q. Advanced Validation Strategies

Q. Integration with Omics Data

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment to map signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.